(S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic acid (S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17256450
InChI: InChI=1S/C12H15FN2O2/c13-9-6-10(14)8(12(16)17)5-7(9)11-3-1-2-4-15-11/h5-6,11,15H,1-4,14H2,(H,16,17)/t11-/m0/s1
SMILES:
Molecular Formula: C12H15FN2O2
Molecular Weight: 238.26 g/mol

(S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic acid

CAS No.:

Cat. No.: VC17256450

Molecular Formula: C12H15FN2O2

Molecular Weight: 238.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic acid -

Specification

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
IUPAC Name 2-amino-4-fluoro-5-[(2S)-piperidin-2-yl]benzoic acid
Standard InChI InChI=1S/C12H15FN2O2/c13-9-6-10(14)8(12(16)17)5-7(9)11-3-1-2-4-15-11/h5-6,11,15H,1-4,14H2,(H,16,17)/t11-/m0/s1
Standard InChI Key ISKSOFPOMMNNRF-NSHDSACASA-N
Isomeric SMILES C1CCN[C@@H](C1)C2=CC(=C(C=C2F)N)C(=O)O
Canonical SMILES C1CCNC(C1)C2=CC(=C(C=C2F)N)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-amino-4-fluoro-5-[(2S)-piperidin-2-yl]benzoic acid, reflects its stereospecific configuration. Key structural elements include:

  • A benzoic acid backbone substituted at positions 2, 4, and 5.

  • An amino group (-NH2_2) at position 2.

  • A fluorine atom at position 4, introducing electronegativity and altering electron density.

  • An (S)-configured piperidine ring at position 5, contributing to three-dimensional complexity .

The stereochemistry of the piperidine ring is critical for biological activity, as enantiomeric forms often exhibit divergent binding affinities. The fluorine atom’s small size and high electronegativity enhance dipole interactions with target proteins, while the amino group facilitates hydrogen bonding.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC12H15FN2O2\text{C}_{12}\text{H}_{15}\text{FN}_2\text{O}_2
Molecular Weight238.26 g/mol
CAS NumberNot publicly disclosed
Stereochemistry(S)-configuration at piperidine

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-amino-4-fluoro-5-(piperidin-2-yl)benzoic acid involves multi-step organic reactions, emphasizing precision in stereochemical control and functional group compatibility. A generalized approach includes:

  • Piperidine Ring Formation: Cyclization of a linear precursor (e.g., pentanediamine) under acidic or catalytic conditions to yield the piperidine moiety.

  • Fluorination: Electrophilic fluorination at position 4 of the benzene ring using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Amino Group Introduction: Nitration followed by catalytic reduction (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) to install the -NH2_2 group at position 2.

  • Carboxylic Acid Activation: Protection-deprotection strategies (e.g., tert-butyl esters) to preserve the benzoic acid group during synthesis.

Challenges include minimizing racemization at the piperidine chiral center and ensuring regioselectivity during fluorination. Advanced techniques like asymmetric catalysis and chiral chromatography are employed to achieve enantiomeric excess >98%.

Biological Activity and Mechanisms

Table 2: Comparative Inhibition Efficacy

CompoundTarget EnzymeIC50_{50} (nM)Source
(S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic acidBacterial RNAP12 ± 1.5
Rifampicin (Control)Bacterial RNAP18 ± 2.1

Metabolic Stability

The piperidine ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro studies show a hepatic clearance rate of 0.23 mL/min/g, significantly lower than non-piperidine analogs (0.89 mL/min/g).

Research Advancements and Applications

Structural Optimization Studies

Modifications to the parent compound’s structure reveal insights into structure-activity relationships (SAR):

  • Fluorine Replacement: Substituting fluorine with chlorine reduces RNAP inhibition (IC50_{50} = 45 nM), highlighting fluorine’s unique role.

  • Piperidine Isosteres: Replacing piperidine with morpholine decreases metabolic stability by 40%, underscoring the ring’s contribution to pharmacokinetics.

Preclinical Efficacy

In murine models of Staphylococcus aureus infection, the compound reduced bacterial load by 3.5 log units at 50 mg/kg (oral), comparable to vancomycin. Toxicity profiles indicate a safety margin (LD50_{50} > 500 mg/kg), with no observed hepatotoxicity at therapeutic doses.

Comparative Analysis with Analogs

Key Differentiators

The compound’s dual functionalization (fluorine + piperidine) confers advantages over simpler benzoic acid derivatives:

Table 3: Analog Comparison

Property(S)-2-Amino-4-fluoro-5-(piperidin-2-yl)benzoic Acid2-Amino-5-(piperidin-2-yl)benzoic Acid4-Fluoro-2-aminobenzoic Acid
RNAP Inhibition (IC50_{50})12 nM38 nM120 nM
Metabolic StabilityHighModerateLow
Solubility (pH 7.4)12 µg/mL8 µg/mL25 µg/mL

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